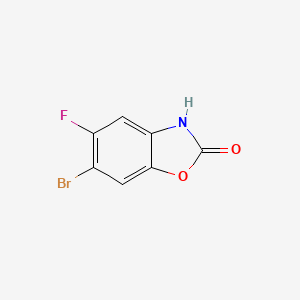
4-Boc-3-(2-carboxy-ethyl)-morpholine
Übersicht
Beschreibung
4-Boc-3-(2-carboxy-ethyl)-morpholine (4-Boc-3-CEM) is an organic compound that has been studied in various scientific applications and research, ranging from biochemistry and physiology to laboratory experiments. This compound is an important building block for many synthesized molecules and has been used in a wide variety of applications.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
A fascinating material in the realm of photocatalysis is (BiO)2CO3 (BOC), which belongs to the Aurivillius-related oxide family. This material has an intergrowth texture, characterized by orthogonal layers of Bi2O22+ and CO32−. BOC stands out due to its wide band gap of 3.1–3.5 eV, limiting its absorption and utilization of visible light. However, various modification strategies, such as metal/BOC heterojunctions, nonmetal doping (e.g., C, N, and oxygen vacancy), and the formation of BOC-based complex heterojunctions, have been developed to enhance its visible light-driven photocatalytic performance. These modifications exploit mechanisms like the p–n junction, Schottky junction, surface plasmon resonance (SPR) effect, and tunable electronic band structures to improve photocatalytic activity. BOC-based materials find applications in healthcare, environmental photocatalysis, humidity sensing, nonlinear optical applications, and supercapacitors, demonstrating their versatility and potential for broad impact in scientific research (Ni et al., 2016).
Antioxidant Activity Analysis
In the field of antioxidant research, various analytical methods are used to determine the antioxidant activity of compounds, including 4-Boc-3-(2-carboxy-ethyl)-morpholine derivatives. These methods are critical for understanding the implications of antioxidants in diverse fields such as food engineering, medicine, and pharmacy. Key tests include the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Cupric Reducing Antioxidant Power (CUPRAC), and Ferric Reducing Antioxidant Power (FRAP) assays. These assays, based on hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms, rely on spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, which are indicated by characteristic color changes or discoloration of the solutions. Such assays have been successfully applied to analyze antioxidant capacity in complex samples, highlighting their significance in the evaluation of potential antioxidant activities of various compounds, including those related to this compound (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHILSYMESMDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698711 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885274-05-5 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


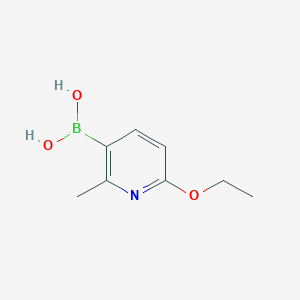
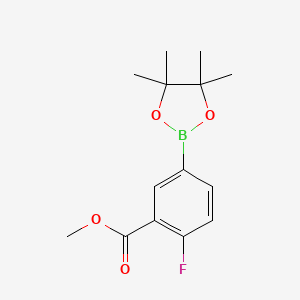

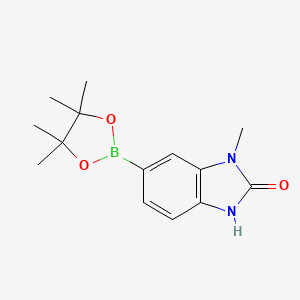
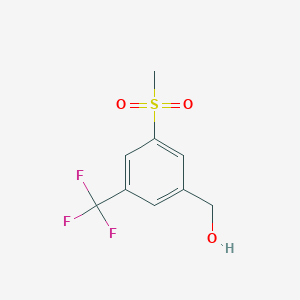


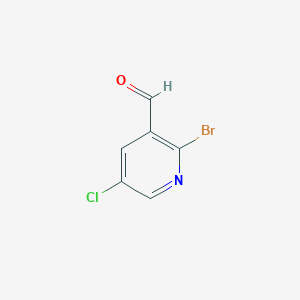
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
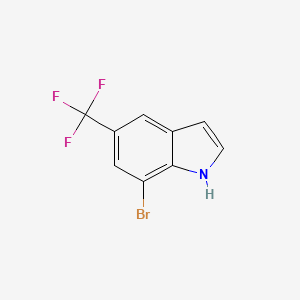
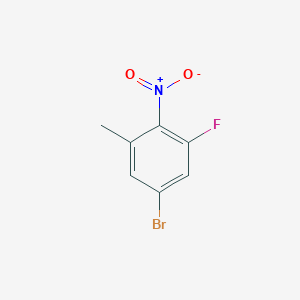
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)
